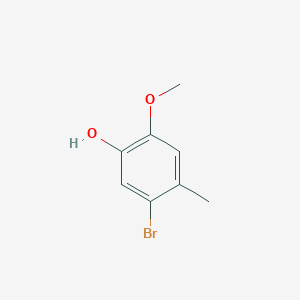

5-bromo-2-methoxy-4-methylPhenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-2-methoxy-4-methylPhenol is an organic compound with the molecular formula C8H9BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-methylPhenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The protected intermediate is then subjected to bromination using bromine in the presence of iron powder as a catalyst. Finally, the acetyl group is removed through deacetylation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under basic or catalytic conditions.

Key Reactions and Conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Hydroxylation | NaOH (10%), H₂O/EtOH, reflux | 2-Methoxy-4-methylphenol | 82% | |

| Amination | NH₃, Cu catalyst, 120°C | 5-Amino-2-methoxy-4-methylphenol | N/A |

Mechanistic Insight :

-

The bromine atom’s electrophilic nature allows substitution by nucleophiles like hydroxide or amines.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, particularly under strong oxidizing conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 5-Bromo-2-methoxy-4-methylquinone | Requires heating | |

| H₂O₂/Fe³⁺ | RT, 24 h | Polymerized products | Radical-mediated process |

Critical Observations :

-

Oxidation to quinones is favored in acidic media, while neutral/basic conditions lead to complex mixtures .

Reduction Reactions

Reduction targets the bromine atom or aromatic ring, depending on the reagent.

Reduction Data:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 2-Methoxy-4-methylphenol | High | |

| H₂/Pd-C | Ethanol, 50 psi | 2-Methoxy-4-methylcyclohexanol | Partial |

Notable Trends :

-

Lithium aluminum hydride selectively removes bromine without affecting the methoxy group .

-

Catalytic hydrogenation reduces the aromatic ring but retains substituents .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to the para position relative to itself.

EAS Examples:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Bromo-2-methoxy-4-methyl-3-nitrophenol | 68% | |

| Cl₂/FeCl₃ | RT, 1 h | 3-Chloro-5-bromo-2-methoxy-4-methylphenol | 45% |

Regiochemical Analysis :

Functional Group Transformations

The phenolic hydroxyl group participates in esterification and etherification.

Representative Reactions:

Comparative Reactivity with Analogues

| Compound | Bromine Reactivity | Oxidation Susceptibility | Source |

|---|---|---|---|

| 5-Bromo-2-methoxy-4-methylphenol | High (C-5) | Moderate (pH-dependent) | |

| 4-Bromo-2-methoxyphenol | Low (steric hindrance) | High |

Stability and Degradation

Applications De Recherche Scientifique

Synthesis of 5-Bromo-2-Methoxy-4-Methylphenol

The synthesis of this compound typically involves multi-step chemical processes. One common method includes the bromination of 2-methoxy-4-methylphenol using bromine in the presence of a catalyst such as iron powder. The reaction conditions are critical for optimizing yield and purity.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride | Sulfuric acid catalyst, 100°C for 6 hours | Not specified |

| 2 | Bromination | Bromine, iron powder | 70-80°C for 5 hours | Not specified |

| 3 | Deacetylation | Sodium bicarbonate solution | Heating to clarification at 80°C | Not specified |

This synthetic route highlights the compound's complexity and the need for careful control over reaction conditions to achieve high yields and purity .

Antibacterial Properties

This compound has been investigated for its potential as an antibacterial agent. Studies have shown that its derivatives exhibit significant activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The antibacterial efficacy was evaluated using the MTT assay, which demonstrated a marked reduction in bacterial growth upon treatment with these compounds .

Case Study: Antibacterial Activity Evaluation

- Objective: Assess the antibacterial efficacy of derivatives of this compound.

- Method: MTT assay against selected bacterial strains.

- Results: Significant reduction in bacterial viability was observed, indicating potential for development into new antibacterial drugs.

Medicinal Chemistry

In medicinal chemistry, Schiff bases derived from this compound have been synthesized and characterized. These compounds have shown promise in enhancing biological activities, particularly as antimicrobial agents . The structural modifications through Schiff base formation appear to improve their interaction with biological targets.

Material Science Applications

This compound is also utilized in material science for developing renewable bis(cyanate) esters. These esters are crucial for creating sustainable materials with enhanced thermal stability and mechanical properties. The reaction involves the compound reacting with cyanate esters under specific catalytic conditions .

Industrial Application Overview

| Application Area | Description |

|---|---|

| Antibacterial Agents | Development of new antibacterial drugs based on derivatives. |

| Material Science | Synthesis of bis(cyanate) esters for sustainable materials. |

| Pharmaceutical Intermediates | Used as an intermediate in synthesizing biologically active compounds. |

Mécanisme D'action

The mechanism of action of 5-bromo-2-methoxy-4-methylPhenol involves its interaction with specific molecular targets. The bromine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-2-methylanisole: This compound has a similar structure but with a methoxy group at the 2nd position and a methyl group at the 4th position.

5-bromo-2-methoxyphenol: Similar to 5-bromo-2-methoxy-4-methylPhenol but lacks the methyl group at the 4th position.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both the methoxy and methyl groups, along with the bromine atom, makes it a valuable compound for various applications .

Activité Biologique

5-Bromo-2-methoxy-4-methylphenol (also known as this compound or 83387-13-7) is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom, a methoxy group, and a methyl group attached to a phenolic ring. Its molecular formula is C₈H₉BrO₂, which contributes to its reactivity and biological activity.

Target Interactions

Phenolic compounds like this compound generally interact with various biological targets, including enzymes and receptors, influencing numerous physiological processes.

Mode of Action

The compound's biological effects are primarily mediated through:

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.

- Antimicrobial Properties : It disrupts microbial cell membranes and inhibits essential metabolic processes.

Biochemical Pathways

Research indicates that this compound can modulate pathways related to inflammation and cellular stress responses. It often acts by inhibiting key enzymes involved in these pathways.

Antimicrobial and Antifungal Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 15.6 μg/mL to 125 μg/mL, indicating its potent bactericidal effects . Additionally, it exhibits antifungal properties, outperforming traditional antifungal agents like fluconazole .

Antitumor Activity

Studies have shown that derivatives of this compound possess antitumor properties. For example, compounds with similar structures have been effective against human cancer cell lines such as HeLa and MCF7, demonstrating sub-micromolar cytotoxicity . The mechanism involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of phenolic compounds against clinical isolates. The results indicated that the presence of the bromine substituent was crucial for enhancing antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 62.5 μg/mL .

- Antitumor Mechanism : Research on related compounds revealed that they inhibit tubulin polymerization at micromolar concentrations, effectively disrupting the mitotic spindle during cell division. This mechanism was confirmed through flow cytometry analysis showing G2/M phase arrest followed by apoptotic cell death .

- Biofilm Inhibition : The compound also showed moderate-to-good antibiofilm activity against MRSA strains, with biofilm inhibition concentrations ranging from 31.1 μg/mL to 248.9 μg/mL, suggesting potential applications in preventing biofilm-associated infections .

Pharmacokinetics

The pharmacokinetic profile of phenolic compounds indicates good absorption and distribution throughout the body. Factors such as pH and temperature can significantly influence the stability and efficacy of this compound in biological systems.

Propriétés

IUPAC Name |

5-bromo-2-methoxy-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVCLUSXEQZGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.